
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid
Overview
Description
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a valeric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common approach is the bromination of 4-methylacetophenone followed by a series of reactions to introduce the valeric acid moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the valeric acid moiety can participate in binding interactions, influencing the activity of the target molecule. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but lacks the valeric acid moiety.
4-Methylphenylacetic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-methylbenzoic acid: Similar structure but with different substitution patterns.
Uniqueness
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid is unique due to the combination of the bromine atom, methyl group, and valeric acid moiety. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds, making it valuable for targeted applications in research and industry.
Biological Activity
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid (BMPA) is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of BMPA's biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃BrO₃
- Molecular Weight : Approximately 285.14 g/mol
- Structural Features : BMPA contains a bromine atom and a methyl group attached to a phenyl ring, which is further linked to a valeric acid moiety. This unique structure combines both aromatic and aliphatic characteristics, making it an intriguing subject for biological studies.
BMPA's biological activity is primarily attributed to its role as an enzyme inhibitor and its interactions with various protein targets. Notably, it has been studied for its potential to inhibit the p38α mitogen-activated protein kinase (MAPK), which is involved in numerous cellular processes such as inflammation and cell differentiation.
Key Mechanisms:
- Enzyme Inhibition : BMPA may inhibit specific enzymes that play critical roles in cancer progression and inflammation.
- Protein-Ligand Interactions : The compound's structural features allow it to interact with biological macromolecules, potentially modulating various signaling pathways.
Biological Activities
Research indicates that BMPA exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties, suggesting BMPA may also possess this activity.
- Anticancer Potential : Compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines, indicating BMPA could be explored for its anticancer properties .
- Cell Cycle Modulation : Studies suggest that BMPA may affect cell cycle progression, particularly in cancer cells, leading to apoptosis or growth inhibition .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of BMPA and related compounds:
- A study on phenyl derivatives indicated that compounds similar to BMPA can effectively block angiogenesis and tumor growth in chick chorioallantoic membrane assays, showcasing low toxicity while inhibiting cancer cell proliferation .
Compound | IC50 (µM) | Effect on Cell Cycle | Notes |
---|---|---|---|
BMPA | TBD | G2/M phase arrest | Potential anticancer agent |
CA-4 | TBD | G2/M phase arrest | Standard reference compound |
- Another research highlighted the synthesis of BMPA analogs that demonstrated significant antiproliferative activity across multiple cancer cell lines, reinforcing the potential of BMPA as a therapeutic candidate .
Synthesis and Applications
The synthesis of BMPA typically involves multi-step organic reactions with controlled conditions to optimize yield and selectivity. The compound's applications extend beyond basic research into potential therapeutic uses in pharmacology due to its enzyme inhibition properties.
Synthesis Overview:
- Starting Materials : 2-fluoro-4-methylpyridine derivatives are common precursors.
- Yield : Reported yields for optimized syntheses can reach around 29.4% over several steps.
Properties
IUPAC Name |
5-(3-bromo-4-methylphenyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYIFPSTDECKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645379 | |
Record name | 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-16-3 | |
Record name | 3-Bromo-4-methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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